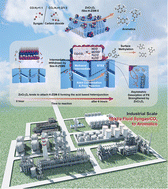A perspective of COx conversion to aromatics
EES Catalysis Pub Date: 2023-06-30 DOI: 10.1039/D3EY00102D
Abstract
The sustainable production of chemicals through COx hydrogenation is a growing area of interest, with thermal catalytic conversion showing the most promise. Selective hydrogenation to high carbon number products (C8+) remains a challenge, and this perspective focuses on recent advancements in heterogeneous catalytic COx hydrogenation to aromatics. Efficient conversion has been achieved using tandem catalysts composed of metal oxides and nano-porous zeolites, particularly H-ZSM-5, which activate COx and dissociate H2 while promoting precise C–C coupling and cyclization. Such behavior facilitated the system towards a simple biological system. However, understanding the reaction mechanisms, including product selectivity and catalyst activity regulation is still a challenge. This perspective reviews recent progress and integrates quantitative activity descriptors for metal-dependent speciation within the biological metabolic system. H* adsorption energy in the presence of C1 oxygenate intermediates is identified as a speciation-sensitive activity descriptor, while zeolite topologies serve as product selectivity descriptors. These findings establish robust structure–performance relationships and guide the rational design of high-performance COx hydrogenation to aromatic catalysts.


Recommended Literature
- [1] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [2] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [3] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [4] Transition-metal complexes containing an as-donor positively-charged ligand
- [5] Back cover
- [6] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [7] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [8] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [9] The Preparation of Chitin Oligosaccharides
- [10] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
Journal Name:EES Catalysis
Research Products
-
CAS no.: 16130-58-8
-
CAS no.: 178064-02-3
-
CAS no.: 137361-05-8









